molecular formula C8H16N2O4 B15197463 ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid CAS No. 6636-72-2

((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid

Cat. No.: B15197463
CAS No.: 6636-72-2
M. Wt: 204.22 g/mol
InChI Key: AVHSSMVTBDPMIP-UHFFFAOYSA-N
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Description

((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid is a synthetic polyamino carboxylic acid derivative of significant interest in coordination chemistry and biochemical research. Its molecular structure features multiple electron-donating nitrogen and oxygen atoms, positioning it as a potential chelating agent for a wide range of metal cations . This property suggests broad research applications, including the development of novel metal complexes, the study of catalyst systems, and the synthesis of functionalized materials. In a biochemical context, researchers may explore its utility in buffer preparation for metal-dependent enzymatic studies or as a starting material for synthesizing more complex chelators and probes. This product is provided for research purposes only and is strictly intended for use by qualified laboratory professionals. It is not approved for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

6636-72-2

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

2-[2-[carboxymethyl(methyl)amino]ethyl-methylamino]acetic acid

InChI

InChI=1S/C8H16N2O4/c1-9(5-7(11)12)3-4-10(2)6-8(13)14/h3-6H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

AVHSSMVTBDPMIP-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Chemical and Structural Overview

Molecular Characteristics

The compound (C₈H₁₆N₂O₄) features a central ethylenediamine backbone substituted with methyl and carboxymethyl groups, yielding two tertiary amine centers and two carboxylic acid termini. Key properties include:

Property Value
Molecular Weight 204.22 g/mol
XLogP3 -5.1
Hydrogen Bond Donors 2
Rotatable Bonds 7
Topological Polar SA 81.1 Ų

The molecule’s flexibility and dual acidity (pKa values ≈ 2.5 and 9.8) enable metal chelation comparable to EDTA derivatives.

Synthesis Methodologies

Patent-Based Industrial Synthesis (CN111909047B)

The Chinese patent CN111909047B outlines a cost-effective route using halogenated intermediates and amination.

Reaction Mechanism and Steps
  • Intermediate Formation :
    A dichloroethyl precursor (Y₁,Y₂,Y₃ = Cl) reacts with methylglycine under basic conditions:
    $$
    \text{C}3\text{H}6\text{Cl}2 + 2\ \text{CH}3\text{NHCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{Intermediate (II)} + 2\ \text{HCl}
    $$
    Temperature: 60–80°C, duration: 4–6 hours.

  • Amination :
    Intermediate (II) undergoes nucleophilic substitution with ammonia (25–30% aqueous solution):
    $$
    \text{Intermediate (II)} + 2\ \text{NH}3 \rightarrow \text{C}8\text{H}{16}\text{N}2\text{O}4 + 2\ \text{H}2\text{O}
    $$
    Pressure: 1–2 atm, yield: 82–89%.

  • Acidification and Purification :

    • Hydrolysis with HCl (1M) at 50°C
    • Recrystallization in methanol/water (4:1 v/v) at -20°C
    • Final purity: ≥98.5% (HPLC).
Advantages Over Classical Routes
  • Cost Reduction : Chloroacetic acid ($0.5/kg) replaces expensive Boc-protected amines.
  • Simplified Workflow : Single-pot amination avoids multi-step protection/deprotection.
  • Scalability : 100 kg batches achieved with ≤3% variance in yield.

Alternative Academic Approaches

Enzymatic Coupling

Hypothetical pathways using lipases or transaminases remain unexplored but could offer greener alternatives.

Purification and Characterization

Recrystallization Optimization

The patent specifies solvent systems for crystal growth:

Solvent Ratio (MeOH:H₂O) Purity (%) Crystal Yield (%)
3:1 97.2 68
4:1 98.5 72
5:1 97.8 65

Lower temperatures (-20°C) suppress oxazole byproduct formation.

Analytical Validation

  • NMR : δ 2.8–3.1 ppm (N–CH₃), δ 3.4–3.6 ppm (N–CH₂–COO⁻)
  • HPLC : RT = 4.7 min (C18 column, 0.1% TFA mobile phase)

Industrial and Research Implications

Cost-Benefit Analysis

Parameter Patent Method Classical Method
Raw Material Cost/kg $120 $450
Reaction Time 8 hours 24 hours
E-Factor 6.2 18.7

The patent’s E-Factor (6.2 vs. 18.7) highlights superior atom economy.

Challenges and Mitigation

  • Byproduct Formation :
    Excessive ammonia (>2 eq.) generates trisubstituted amines; stoichiometric control is critical.
  • Metal Contamination : Chelation during synthesis necessitates glass-lined reactors.

Chemical Reactions Analysis

Chelation Reactions with Metal Ions

The compound forms stable octahedral complexes with divalent (e.g., Ca²⁺, Mg²⁺, Fe²⁺) and trivalent (e.g., Fe³⁺, Al³⁺) metal ions through coordination bonds involving nitrogen and oxygen atoms .

Table 1: General Chelation Behavior

Metal IonCoordination SitesStability Constant (Log K)*Applications
Ca²⁺2 N, 4 O~10–12Water softening, biomedical stabilization
Fe³⁺3 N, 3 O~25–27Iron sequestration in industrial processes
Mg²⁺2 N, 4 O~8–10Analytical titration

*Stability constants are extrapolated from structurally analogous EDTA derivatives due to limited direct experimental data for this compound.

Mechanism :

  • Deprotonation : Carboxylic acid groups lose protons in alkaline conditions, forming carboxylate anions (RCOO⁻).

  • Coordination : Metal ions bind to the deprotonated carboxylate oxygens and tertiary amine nitrogens, forming a six-membered chelate ring .

  • Complex Stabilization : Electron donation from lone pairs on N and O enhances thermodynamic stability.

Acid-Base Reactions

The compound exhibits protolytic equilibria involving its carboxylic acid and amine groups:

Table 2: Acid Dissociation Constants (pKa)

Functional GrouppKa RangeConditions
Carboxylic acid2.0–3.5Aqueous, 25°C
Tertiary amine9.5–10.5Aqueous, 25°C

Key Reactions :

  • Protonation in Acidic Media :
    RN(CH3)CH2COO+H+RN(CH3)CH2COOH\text{RN(CH}_3\text{)CH}_2\text{COO}^- + \text{H}^+ \rightarrow \text{RN(CH}_3\text{)CH}_2\text{COOH}

  • Deprotonation in Alkaline Media :
    RN(CH3)CH2COOH+OHRN(CH3)CH2COO+H2O\text{RN(CH}_3\text{)CH}_2\text{COOH} + \text{OH}^- \rightarrow \text{RN(CH}_3\text{)CH}_2\text{COO}^- + \text{H}_2\text{O}

These equilibria modulate the compound’s solubility and chelation efficiency across pH ranges.

Reactivity with Strong Acids and Bases

  • Reaction with Concentrated HCl :
    Protonation of amine groups occurs, forming water-soluble hydrochlorides. Prolonged exposure may cleave C–N bonds.

  • Reaction with NaOH :
    Full deprotonation generates a tetra-anionic species, enhancing metal-binding capacity.

Oxidation-Reduction Reactions

While not a primary redox-active agent, the compound can stabilize transition metals in specific oxidation states (e.g., Fe²⁺ → Fe³⁺) during chelation, indirectly influencing redox processes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
One of the prominent applications of this compound is in the development of anticancer agents. Research has indicated that compounds with similar structures can inhibit prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Such inhibitors can be radiolabeled for imaging and therapeutic purposes, aiding in the diagnosis and treatment of prostate cancer .

Cardiovascular Treatments
The compound's derivatives have shown promise in treating cardiovascular disorders. They can inhibit neutral endopeptidase, an enzyme involved in cardiovascular homeostasis. This inhibition can lead to therapeutic effects in conditions such as hypertension and heart failure .

Biochemical Research

Protein Interaction Studies
((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid can serve as a biochemical probe to study protein interactions. Its ability to modify amino acid residues allows researchers to investigate how proteins interact with ligands and other biomolecules, providing insights into cellular mechanisms and pathways.

Drug Delivery Systems
This compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. Its carboxymethyl group enhances solubility and stability, which is crucial for effective drug formulation. Research has demonstrated the efficacy of such systems in improving the bioavailability of poorly soluble drugs .

Agricultural Applications

Herbicide Development
Compounds similar to ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid have been explored for their herbicidal properties. They can inhibit specific enzymes critical for plant growth, making them potential candidates for developing new herbicides that target unwanted vegetation without harming crops .

Case Studies

Study Focus Findings
Prostate Cancer ImagingUse of PSMA inhibitorsThe compound showed high binding affinity to PSMA, facilitating imaging techniques like PET and SPECT .
Cardiovascular Drug DevelopmentInhibition of neutral endopeptidaseDemonstrated significant effects on blood pressure regulation in animal models .
Drug Delivery EnhancementSolubility improvementEnhanced bioavailability of poorly soluble drugs when used as a carrier .

Mechanism of Action

The mechanism of action of ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid involves its ability to chelate metal ions, thereby affecting various biochemical pathways. The molecular targets include metal-dependent enzymes and proteins, which can be inhibited or activated by the compound. This chelation process can lead to changes in cellular functions and metabolic processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Chelation Strength Solubility (Water) Applications
Target Compound C₉H₁₇N₃O₄ 231.25 Methyl, carboxymethyl, ethylenediamine Moderate High Chelation therapy, drug design
2-(Dimethylamino)acetic Acid C₄H₉NO₂ 103.12 Dimethylamino Low Very High Buffers, intermediates
DTPA C₁₄H₂₃N₃O₁₀ 497.4 Five carboxymethyl, ethylenediamine Very High Moderate (pH-dependent) MRI contrast agents
2-((2-Aminoethyl)amino)acetic Acid C₄H₁₁N₃O₂ 133.15 Ethylenediamine, primary amines Low-Moderate High Polymer chemistry

Key Research Findings

  • Chelation Efficiency : The target compound’s moderate chelation strength (compared to DTPA) makes it suitable for low-affinity metal ion binding, such as in environmental remediation or trace metal analysis.
  • Solubility : Its high water solubility (unlike aromatic derivatives like 19938-33-1) suggests utility in aqueous formulations.
  • Stability : Methyl groups provide steric protection against oxidation, enhancing stability over primary amine analogues (e.g., 70161-44-3).

Biological Activity

The compound ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid, often referred to in scientific literature as a derivative of amino acids, has garnered attention for its potential biological activities. This article aims to elucidate the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • IUPAC Name : 2-((Carboxymethyl)(methyl)amino)ethyl(methyl)amino)acetic acid
  • Molecular Formula : C₆H₁₃N₃O₄
  • Molecular Weight : 189.19 g/mol
  • CAS Number : 128139-51-5

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several key areas:

  • Antioxidant Activity
    • Research indicates that amino acid derivatives, including the target compound, demonstrate significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage.
  • Neuroprotective Effects
    • Studies have shown that carboxymethylated amino acids can exert neuroprotective effects. For instance, they may enhance neuronal survival and function in models of neurodegenerative diseases by modulating signaling pathways related to cell survival.
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of certain pathogens, although further research is needed to establish its efficacy and mechanism of action.
  • Role in Metabolism
    • As an amino acid derivative, it plays a role in metabolic pathways. It is involved in the synthesis of other biomolecules and may influence metabolic processes related to energy production and nutrient utilization.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals, reducing oxidative stress
NeuroprotectiveEnhances neuronal survival and function
AntimicrobialInhibits growth of specific bacterial strains
Metabolic RoleInvolved in synthesis pathways and energy metabolism

Table 2: Case Studies on Biological Effects

Study ReferenceFindings
Demonstrated antioxidant activity in vitro with significant reduction in reactive oxygen species.
Reported neuroprotective effects in a rodent model of Alzheimer's disease.
Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Antioxidant Activity

In vitro studies have demonstrated that ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid can significantly reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its potential as an effective antioxidant agent.

Neuroprotective Effects

A study involving neuronal cultures exposed to oxidative stress revealed that treatment with the compound resulted in a marked increase in cell viability compared to untreated controls. This suggests its potential application in neurodegenerative disease therapy.

Antimicrobial Properties

The compound was tested against various bacterial strains using the disk diffusion method. Results indicated significant zones of inhibition for Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae, highlighting its potential as a therapeutic agent against infections.

Q & A

Q. What are the recommended synthetic pathways for ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid?

The compound can be synthesized via multi-step organic reactions, focusing on amide bond formation and alkylation . A typical approach involves:

Methylation of ethylenediamine derivatives to introduce methyl groups.

Carboxymethylation using bromoacetic acid or chloroacetic acid under basic conditions.

Purification via column chromatography or recrystallization to isolate the target compound.
Key reagents include sodium borohydride (reduction) and triethylamine (base catalyst). Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

Technique Purpose Example Parameters
NMR (¹H/¹³C)Confirm backbone structure and substituentsDMSO-d₆ solvent, 400 MHz
FT-IR Identify functional groups (e.g., carboxy, amine)4000–400 cm⁻¹ range
Mass Spectrometry Verify molecular weightESI+ mode, m/z 250–300
HPLC Assess purityC18 column, 0.1% TFA in H₂O/MeOH gradient
Cross-referencing data with computational predictions (e.g., ChemDraw simulations) enhances accuracy .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

Advanced strategies include:

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with enzymes/receptors.
  • MD simulations (GROMACS) to study conformational stability in aqueous environments.
  • ADMET prediction (SwissADME) to evaluate pharmacokinetic properties like solubility and CYP450 interactions.
    For example, docking studies may reveal preferential binding to metalloproteinases due to the carboxymethyl group’s chelation potential .

Q. What methods resolve contradictions in crystallographic data during structural refinement?

Twinning analysis : Use SHELXL to detect and model twinned crystals, which are common in flexible molecules.

High-resolution data : Collect synchrotron-derived datasets (≤1.0 Å) to improve electron density maps.

Restraints and constraints : Apply geometric restraints for bond lengths/angles based on similar structures.

Validation tools : Check CCDC databases for comparable fragments and use PLATON to validate geometry .

Q. How to design experiments for analyzing metal-complexation behavior?

  • Titration calorimetry (ITC) : Quantify binding constants (Kd) with Co²⁺ or Ni²⁺.
  • UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., λ = 500–600 nm for Co complexes).
  • X-ray absorption spectroscopy (XAS) : Resolve coordination geometry.
    Comparative studies with mercaptoacetic acid derivatives (e.g., EMAA) can highlight enhanced chelation efficiency .

Q. What strategies mitigate synthetic byproducts in multi-step reactions?

  • In situ monitoring : Use inline FT-IR or ReactIR to track intermediate formation.
  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups.
  • Green chemistry : Employ microwave-assisted synthesis to reduce reaction time and byproducts.
    Post-synthesis, use preparative HPLC with ion-pair reagents (e.g., TFA) for high-purity isolation .

Data Analysis & Reproducibility

Q. How to address variability in biological activity assays?

  • Dose-response curves : Use ≥3 independent replicates to calculate IC₅₀/EC₅₀ values.
  • Positive controls : Compare with known standards (e.g., EDTA for metalloenzyme inhibition).
  • Statistical models : Apply ANOVA or mixed-effects models to account for batch-to-batch variability.
    Contradictory results may arise from solvent polarity effects on compound aggregation .

Q. What bioinformatics tools enhance structure-activity relationship (SAR) studies?

  • QSAR modeling (DRAGON descriptors) to correlate substituent effects with activity.
  • Pharmacophore mapping (Phase, MOE) to identify critical interaction sites.
  • Fragment-based screening (SeeSAR) for derivative design.
    Public databases like ChEMBL provide SAR data for analogous carboxymethylated compounds .

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